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Application Notes: Utilizing BI-0115 for LOX-1 Inhibition in Endothelial Cells

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Compound of Interest		
Compound Name:	BI-0115	
Cat. No.:	B10821675	Get Quote

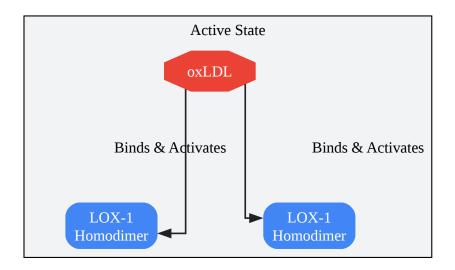
Introduction

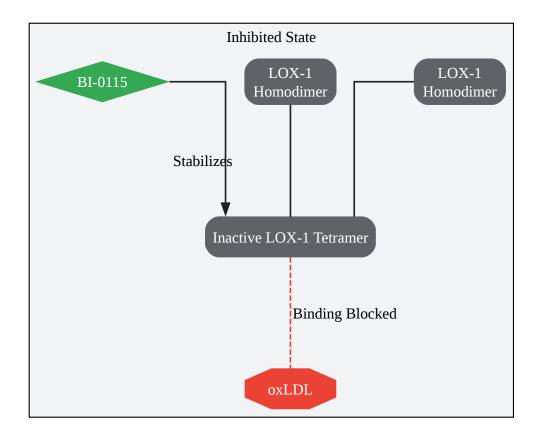
BI-0115 is a potent and selective small-molecule inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1), also known as OLR1.[1][2][3] LOX-1 is a key scavenger receptor expressed on the surface of various cell types, including endothelial cells, and is a primary receptor for oxidized low-density lipoprotein (oxLDL).[2][4] The binding of oxLDL to LOX-1 on endothelial cells is a critical initiating event in endothelial dysfunction, promoting inflammatory responses, oxidative stress, and the progression of atherosclerosis.[4][5][6] **BI-0115** presents a valuable chemical probe for investigating LOX-1 mediated signal transduction and its cellular consequences in pathogenic processes.[1][2]

Mechanism of Action

Unlike traditional antagonists that block a ligand-binding site, **BI-0115** features a unique mechanism of action. LOX-1 exists as a homodimer on the cell surface.[1][2] **BI-0115** functions by stabilizing a protein-protein interaction between two LOX-1 homodimers.[2][7] Cocrystallography data reveals that two molecules of **BI-0115** facilitate the formation of an inactive LOX-1 tetramer.[1][7] This tetrameric state prevents the binding and subsequent internalization of its ligand, oxLDL, effectively blocking downstream signaling.[5][8]







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Caption: Mechanism of **BI-0115** action on LOX-1 receptor.



Quantitative Data and Physicochemical Properties

The following tables summarize the key in vitro activity and properties of BI-0115.

Table 1: In Vitro Biological Activity of BI-0115

Assay Type	Parameter	Value (μM)	Reference
Cellular oxLDL Uptake	IC50	5.4	[1][3][8]
Surface Plasmon Resonance (SPR)	Kd	4.3	[1][2][8]
Isothermal Titration Calorimetry (ITC)	Kd	6.99	[1][2][8]

Table 2: Selectivity Profile

Counter Target	Parameter	Value (μM)	Note	Reference
Scavenger Receptor B1 (SR-BI)	IC50	>100	No activity observed up to 100 μM.	[1][6]
hERG Channel	IC50	>10	Good selectivity against hERG.	[1][2]

Table 3: Physicochemical Properties



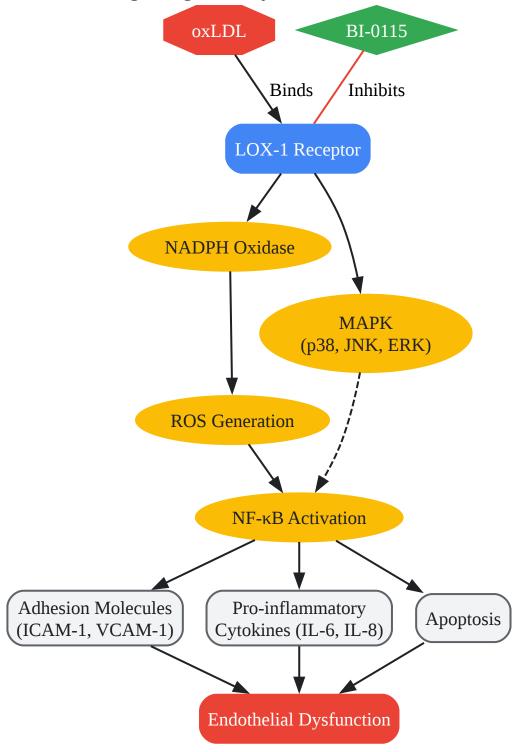
Property	Value	Reference
Molecular Weight (Da)	287.8	[2]
Solubility @ pH 7 (μg/mL)	0.001 (moderate)	[1][2]
Caco-2 Permeability (10 ⁻⁶ cm/s)	30 (moderate)	[1]
Caco-2 Efflux Ratio	0.7	[1]
Microsomal Stability (Human/Rat/Mouse)	Sub-optimal	[1]

Note: Due to its stability profile, **BI-0115** is primarily recommended as an in vitro tool.[1]

LOX-1 Signaling in Endothelial Cells & Inhibition by BI-0115

In endothelial cells, the binding of oxLDL to LOX-1 triggers multiple pro-atherogenic signaling cascades. This activation leads to the generation of reactive oxygen species (ROS), primarily through NADPH oxidase.[6][9] The increase in ROS activates redox-sensitive transcription factors, most notably NF-kB.[9] Activation of NF-kB and other pathways like MAPKs (p38, JNK, ERK) results in the upregulation of pro-inflammatory cytokines (e.g., IL-6, IL-8) and adhesion molecules (e.g., ICAM-1, VCAM-1).[6][10] These changes promote monocyte adhesion, endothelial apoptosis, and overall endothelial dysfunction, which are hallmarks of atherosclerosis.[9][10] **BI-0115**, by preventing the initial oxLDL-LOX-1 interaction, blocks these downstream events.





LOX-1 Signaling Pathway and BI-0115 Inhibition

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Caption: BI-0115 inhibits oxLDL-induced endothelial dysfunction.



Experimental Protocols Protocol 1: Inhibition of oxLDL Uptake in Endothelial Cells

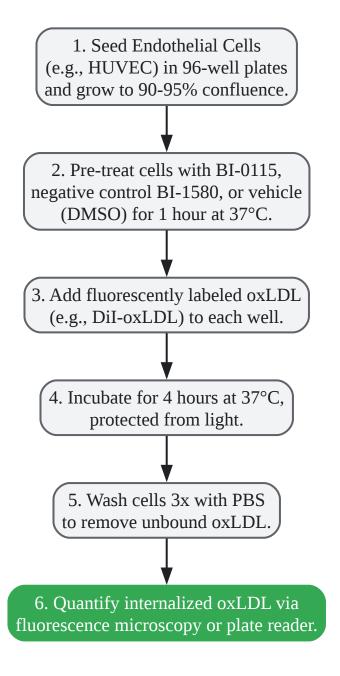
This protocol details the procedure to quantify the inhibitory effect of **BI-0115** on the uptake of fluorescently labeled oxLDL in a monolayer of human endothelial cells.

Materials:

- Human endothelial cells (e.g., HUVEC, HAEC)
- Endothelial Cell Growth Medium
- **BI-0115** (dissolved in DMSO)[5]
- BI-1580 (negative control, dissolved in DMSO)[1]
- Fluorescently labeled oxLDL (e.g., Dil-oxLDL)
- Phosphate-Buffered Saline (PBS)
- Assay plates (e.g., 96-well black, clear bottom for imaging/fluorescence reading)
- Fluorescence microscope or plate reader

Workflow:





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Caption: Workflow for the oxLDL uptake inhibition assay.

Procedure:

- Cell Seeding: Seed endothelial cells into a 96-well plate at a density that allows them to reach 90-95% confluency on the day of the experiment.[11]
- Compound Preparation: Prepare serial dilutions of **BI-0115** and the negative control BI-1580 in endothelial cell medium. A final concentration range of 0.1 μ M to 100 μ M is recommended.



Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

- Pre-treatment: Aspirate the culture medium from the cells and add the media containing the different concentrations of BI-0115, BI-1580, or vehicle. Incubate for 1 hour at 37°C.[12]
- oxLDL Stimulation: Add Dil-oxLDL to each well at a final concentration of 5-10 μg/mL.
- Incubation: Incubate the plate for 4 hours at 37°C, protected from light.
- Washing: Gently aspirate the medium and wash the cells three times with PBS to remove any unbound Dil-oxLDL.[11]
- Quantification: Add fresh PBS or medium to the wells. Measure the fluorescence intensity
 using a plate reader (e.g., Ex/Em ~549/565 nm for Dil). Alternatively, capture images using a
 fluorescence microscope and quantify the signal intensity per cell using image analysis
 software.
- Data Analysis: Normalize the fluorescence signal to the vehicle control. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 2: Endothelial Cell - Monocyte Adhesion Assay

This protocol assesses the functional consequence of LOX-1 inhibition by measuring the adhesion of monocytes to an oxLDL-stimulated endothelial cell monolayer.

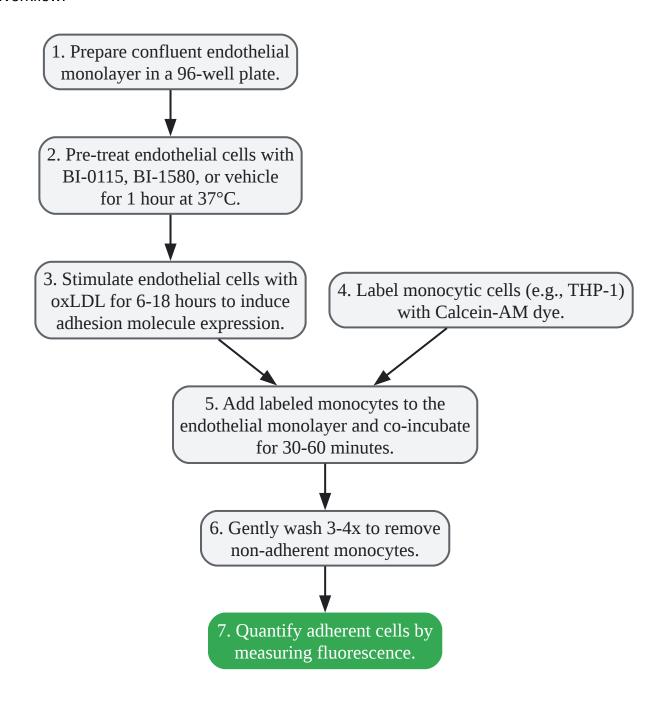
Materials:

- Confluent endothelial cell monolayer (as in Protocol 1)
- Monocytic cell line (e.g., THP-1, U937)
- Fluorescent Calcein-AM dye
- **BI-0115** and BI-1580 (dissolved in DMSO)
- Unlabeled oxLDL



Assay buffer (e.g., HBSS or medium with 1% BSA)

Workflow:



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Caption: Workflow for the monocyte-endothelial adhesion assay.

Procedure:



- Endothelial Cell Preparation: Grow endothelial cells to full confluency in a 96-well plate.
- Pre-treatment: Pre-treat the endothelial monolayer with BI-0115, BI-1580, or vehicle for 1 hour as described in Protocol 1.
- Stimulation: Add unlabeled oxLDL (e.g., 50 µg/mL) to the wells (except for the unstimulated control) and incubate for 6 to 18 hours to allow for the expression of adhesion molecules like VCAM-1.[10]
- Monocyte Labeling: During the last hour of endothelial stimulation, label the monocytic cells by incubating them with Calcein-AM (e.g., 1-2 μ M) for 30 minutes at 37°C. Wash the cells to remove excess dye and resuspend them in assay buffer.
- Co-incubation: Gently wash the endothelial monolayer once with assay buffer. Add the labeled monocyte suspension (e.g., 1x10⁵ cells/well) to the endothelial cells.
- Adhesion: Incubate for 30-60 minutes at 37°C to allow for monocyte adhesion.
- Washing: Remove non-adherent monocytes by gently washing the wells 3-4 times with prewarmed assay buffer. The washing step is critical and must be performed carefully to avoid dislodging the endothelial monolayer.
- Quantification: After the final wash, add assay buffer to each well and measure the fluorescence with a plate reader (Ex/Em ~495/515 nm for Calcein-AM).
- Data Analysis: Compare the fluorescence intensity of the **BI-0115** treated wells to the oxLDL-stimulated vehicle control to determine the percent inhibition of monocyte adhesion.

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